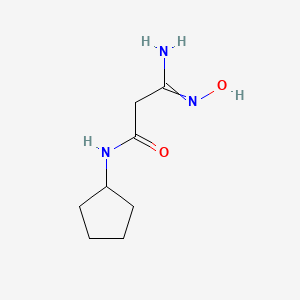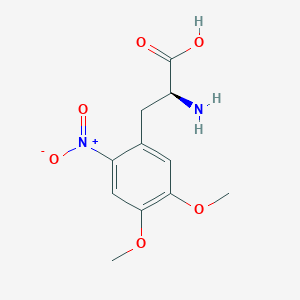![molecular formula C6H6BrN3 B11724769 Imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B11724769.png)
Imidazo[1,2-a]pyrimidine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-a]pyrimidine hydrobromide is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is known for its significant biological activities and is widely used in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine hydrobromide can be achieved through various methods, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds. For example, one common synthetic route involves the condensation of 2-aminopyrimidine with α-haloketones under acidic conditions to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions: Imidazo[1,2-a]pyrimidine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the functionalization of the compound and the development of derivatives with enhanced biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties .
科学研究应用
Imidazo[1,2-a]pyrimidine hydrobromide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
作用机制
Imidazo[1,2-a]pyrimidine hydrobromide can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine . While these compounds share a similar core structure, they differ in their biological activities and applications. For instance, imidazo[1,2-a]pyridine is known for its antituberculosis activity, whereas imidazo[1,2-a]pyrazine is used in the development of anticancer drugs .
相似化合物的比较
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Benzo[4,5]imidazo[1,2-a]pyrimidine
属性
分子式 |
C6H6BrN3 |
|---|---|
分子量 |
200.04 g/mol |
IUPAC 名称 |
imidazo[1,2-a]pyrimidine;hydrobromide |
InChI |
InChI=1S/C6H5N3.BrH/c1-2-7-6-8-3-5-9(6)4-1;/h1-5H;1H |
InChI 键 |
WBPRKMULNXGBPU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C=CN=C2N=C1.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11724690.png)

![4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol](/img/structure/B11724702.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B11724706.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724712.png)
![6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11724715.png)

![3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one](/img/structure/B11724727.png)
![(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11724730.png)

![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)
![3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724744.png)


